molecular formula C11H22N3+ B14326476 5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- CAS No. 110969-91-0

5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-

Cat. No.: B14326476
CAS No.: 110969-91-0
M. Wt: 196.31 g/mol
InChI Key: IZHODQSDRQDJRS-UHFFFAOYSA-N
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Description

5,9-Diaza-1-azoniabicyclo[731]tridec-1(13)-ene, 5-methyl- is a bicyclic compound with a unique structure that includes nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by methylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl- is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

110969-91-0

Molecular Formula

C11H22N3+

Molecular Weight

196.31 g/mol

IUPAC Name

5-methyl-5,9-diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene

InChI

InChI=1S/C11H22N3/c1-12-5-2-7-13-9-4-10-14(11-13)8-3-6-12/h11H,2-10H2,1H3/q+1

InChI Key

IZHODQSDRQDJRS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN2CCC[N+](=C2)CCC1

Origin of Product

United States

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